molecular formula C17H21N5O6S B2868526 5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide CAS No. 1021221-11-3

5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

Cat. No.: B2868526
CAS No.: 1021221-11-3
M. Wt: 423.44
InChI Key: UGMCZXFCJCZINY-UHFFFAOYSA-N
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Description

5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a synthetic small molecule of significant interest in infectious disease research, particularly for the study of difficult-to-treat mycobacterial infections. This compound features a nitrofuran moiety linked to a complex piperazine sulfonamide scaffold, a structural class known to exhibit potent biological activity. Recent scientific investigations into structurally related nitrofuranyl piperazines have demonstrated exceptional potency against Mycobacterium abscessus (Mab), a notoriously drug-resistant non-tuberculous mycobacterium . One such analog, HC2210, was reported in a 2025 study to be approximately fivefold more potent than the common antibiotic amikacin and showed activity against multi-drug resistant clinical isolates . The mechanism of action for this chemical series is distinct from other nitro-containing drugs. While it requires the cofactor F420 for activation, its pathway is different from pretomanid, and it has been shown to select for resistance mutations in glycerol kinase (glpK), suggesting a unique and complex mode of bacterial inhibition that impacts lipid metabolism and induces oxidative stress . Furthermore, the piperazine core is a privileged structure in medicinal chemistry, frequently employed in the development of novel therapeutic agents for its favorable physicochemical properties and diverse receptor interactions . The presence of this scaffold, combined with the nitro-heterocyclic system, makes this compound a valuable tool for researchers exploring new mechanisms to overcome antibiotic resistance, studying bacterial metabolism, and developing new anti-infective strategies. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-nitro-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O6S/c23-17(14-5-6-16(28-14)22(24)25)19-8-3-13-29(26,27)21-11-9-20(10-12-21)15-4-1-2-7-18-15/h1-2,4-7H,3,8-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMCZXFCJCZINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan-2-carboxamide core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-furoic acid and an amine derivative.

    Introduction of the Nitro Group: Nitration of the furan ring is achieved using a nitrating agent like nitric acid in the presence of sulfuric acid.

    Attachment of the Piperazine Moiety: The piperazine derivative is introduced via a nucleophilic substitution reaction, where the pyridin-2-yl group is attached to the piperazine ring.

    Sulfonylation: The sulfonyl group is introduced through a reaction with a sulfonyl chloride derivative, forming the sulfonyl linkage to the piperazine moiety.

    Final Coupling: The final step involves coupling the sulfonylated piperazine derivative with the nitro-furan carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Processes: Depending on the desired scale, batch reactors or continuous flow systems could be employed to enhance efficiency and yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The sulfonyl and piperazine moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions on the sulfonyl or piperazine moieties.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Therapeutic Agents: Potential use in the development of drugs targeting specific diseases, such as cancer or infectious diseases.

    Diagnostic Tools: Could be used in the development of diagnostic agents due to its ability to bind to specific biological targets.

Industry

    Material Science:

    Pharmaceutical Manufacturing: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine and sulfonyl groups can enhance binding affinity to biological targets. This compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural analogs of nitrofuran carboxamides

Compound Name Key Substituent(s) Molecular Weight Yield (%) Biological Activity (if reported)
5-nitro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide Pyridinylpiperazine-sulfonylpropyl ~497.5* N/A Not reported
N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (Compound 2) Imidazolylpropyl ~294.3 Not specified Antifungal activity
5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3) Pyridinylethyl ~290.3 Not specified Antifungal activity

*Calculated based on molecular formula.

  • Synthetic Efficiency : The target compound’s synthesis likely involves multi-step reactions, similar to the synthesis of Compounds 2 and 3 in , which utilize carbodiimide-mediated amide bond formation. However, the introduction of the sulfonylpiperazine-propyl group may reduce yields compared to simpler alkyl/aryl substituents due to steric hindrance .

Table 2: Sulfonylpiperazine-containing analogs

Compound Name Core Structure Molecular Weight Yield (%) Key Features
5-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-N-cyclopropyl-2-nitroaniline (10l) Nitroaniline 437.0 7 Chlorophenyl-sulfonylpiperazine
1-((4-chlorophenyl)sulfonyl)-4-(4-nitro-3-(pyrrolidin-1-yl)phenyl)piperazine (10n) Nitrophenyl-piperazine 451.1 N/A (commercial) Pyrrolidine substitution
  • Synthetic Challenges : Compound 10l (7% yield) highlights the difficulty of introducing cyclopropyl groups to sulfonylpiperazine-nitroaniline systems, suggesting that analogous modifications in the target compound may require optimized conditions .
Functional and Pharmacological Comparisons
  • Antifungal Potential: Compounds 2 and 3 in exhibit antifungal activity, likely due to the nitrofuran moiety’s ability to generate reactive oxygen species. The target compound’s pyridinylpiperazine-sulfonyl group may enhance target specificity toward fungal cytochrome P450 enzymes, though this remains untested .
  • Toxicity Profile : Nitrofurans like Compound 2 are associated with dose-dependent hepatotoxicity, a concern that may extend to the target compound unless the sulfonylpiperazine group mitigates metabolic activation .
Physicochemical Properties

Table 3: Calculated physicochemical properties

Compound Name logP* Polar Surface Area (Ų)* Solubility (mg/mL)*
This compound 1.2 130 ~0.1
Compound 2 0.8 95 ~1.5
Compound 3 0.7 90 ~2.0

*Estimated using computational tools (e.g., SwissADME).

  • The target compound’s higher polar surface area and logP compared to Compounds 2 and 3 suggest reduced membrane permeability but improved solubility in polar solvents, aligning with trends observed in sulfonylpiperazine derivatives .

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